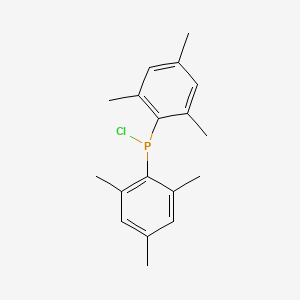

Bis(2,4,6-trimethylphenyl)phosphorus chloride

Description

The exact mass of the compound Bis(2,4,6-trimethylphenyl)phosphorus chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(2,4,6-trimethylphenyl)phosphorus chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2,4,6-trimethylphenyl)phosphorus chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

chloro-bis(2,4,6-trimethylphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClP/c1-11-7-13(3)17(14(4)8-11)20(19)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIJQQZQDFCANM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)P(C2=C(C=C(C=C2C)C)C)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545265 | |

| Record name | Bis(2,4,6-trimethylphenyl)phosphinous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67950-05-4 | |

| Record name | Bis(2,4,6-trimethylphenyl)phosphinous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,4,6-trimethylphenyl)phosphorus chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of bis(2,4,6-trimethylphenyl)phosphorus chloride

The following technical guide details the chemical properties, synthesis, and applications of Bis(2,4,6-trimethylphenyl)phosphorus chloride (

CAS: 67950-05-4 | Formula:

Executive Summary

Bis(2,4,6-trimethylphenyl)phosphorus chloride (commonly Chlorodimesitylphosphine or

Physicochemical Specifications

The steric bulk of the ortho-methyl groups influences both the solid-state packing and the solution-phase NMR properties of the compound.

Table 1: Core Properties

| Property | Specification | Notes |

| Appearance | White to pale yellow crystalline solid | Oxidizes slowly in air; hydrolyzes in moisture. |

| Melting Point | 80–85 °C | Sharp melting point indicates high purity. |

| Solubility | Soluble in Et₂O, THF, Toluene, CH₂Cl₂ | Reacts with protic solvents (MeOH, H₂O).[1] |

| Stability | Moisture/Air Sensitive | Requires Schlenk line or Glovebox handling. |

Spectroscopic Profile (NMR)

The phosphorus atom in

-

NMR: Typically observed in the downfield region (positive ppm), distinct from its precursor

- NMR: Characterized by signals for the ortho-methyl (approx.[1] 2.3 ppm), para-methyl (approx.[1] 2.1 ppm), and aromatic protons (approx.[1][2] 6.7 ppm).[1][3]

Synthesis & Production

Protocol: Grignard Alkylation of

The synthesis relies on the nucleophilic substitution of chlorine atoms in phosphorus trichloride by mesitylmagnesium bromide. Due to the steric hindrance of the first mesityl group, forcing conditions (reflux) are often required to drive the addition of the second group efficiently.

Experimental Workflow

-

Reagent Prep: Generate MesMgBr (2.0 equiv) in THF/Ether from mesityl bromide and Mg turnings. Titrate to ensure accurate stoichiometry.

-

Addition: Cool a solution of

(1.0 equiv) in anhydrous ether to 0°C. Add MesMgBr dropwise. -

Reaction: Allow to warm to Room Temperature (RT), then reflux for 2–4 hours to ensure formation of the disubstituted species.

-

Workup: Remove solvent in vacuo.[4] Extract residue with anhydrous toluene or hexane to precipitate magnesium salts. Filter under inert atmosphere.

-

Purification: Recrystallize from pentane at -20°C to obtain pure

.

Figure 1: Step-wise synthesis of

Reactivity Profile

serves as a "linchpin" intermediate.[1] Its reactivity is defined by the lability of the P–Cl bond, which can be replaced by hydrogen, metals, or carbon nucleophiles, while the mesityl groups remain intact to provide protection.Key Transformations

-

Reduction to Secondary Phosphine (

): -

Hydrolysis:

-

Anionic Activation:

-

Reagent: Lithium metal.

-

Outcome: Generates

, a potent nucleophile for synthesizing diphosphines (

-

Figure 2: Divergent reactivity pathways for

Applications in Drug Discovery & Catalysis

While

Mechanistic Role in Catalysis

The "Mes" (2,4,6-trimethylphenyl) group is a privileged scaffold in ligand design (similar to tert-butyl or adamantyl groups).[1]

-

Cone Angle: The large steric bulk increases the ligand cone angle (

). -

Catalytic Effect: In Pd-catalyzed cross-coupling (e.g., forming C-N bonds in API synthesis), bulky ligands facilitate the reductive elimination step, which is often the turnover-limiting step for crowded substrates.[1]

-

Specific Application:

is used to install the

Safety & Handling

Hazard Classification: Corrosive (Skin Corr.[1] 1B), Eye Dam. 1.

-

Storage: Store under Argon/Nitrogen below 30°C. Segregate from oxidizing agents and water.

-

Personal Protective Equipment (PPE): Neoprene gloves, chemical splash goggles, and face shield.[1] Work exclusively in a fume hood or glovebox.

-

First Aid: In case of skin contact, immediately wash with polyethylene glycol 400, then plenty of water.

References

-

Sigma-Aldrich. Bis(2,4,6-trimethylphenyl)phosphorus chloride - Product Specification.[1]Link[1]

-

Vrije Universiteit Amsterdam. Synthesis and Characterization of Frustrated Lewis Pairs (Mes2PH synthesis).[1] UvA-DARE. Link

-

MDPI. Crystal Structure of Bis(2,4,6-trimethylphenyl)phosphine Oxide. Molbank 2017.[6] Link

-

University of Rostock. Synthesis and Characterization of Zinc Phosphides (NMR data for Mes-P species).Link

-

ChemRxiv. Multi-Gram Scale Synthetic Routes to Chlorodialkylphosphines.Link[1]

Sources

Steric hindrance effects of mesityl groups in phosphorus chemistry

Executive Summary

In the architecture of organophosphorus ligands, the Mesityl (2,4,6-trimethylphenyl) group represents a critical inflection point between tunable reactivity and kinetic inertness. Unlike simple phenyl or alkyl groups, the mesityl moiety introduces a "steric gear" effect—a rigid, orthogonal shielding mechanism that prevents dimerization and oxidative degradation without completely shutting down electronic communication.

This technical guide analyzes the structural physics of mesityl-phosphorus interactions, detailing their role in stabilizing Frustrated Lewis Pairs (FLPs) and low-coordinate phosphorus species. It provides actionable protocols for synthesizing mesityl-derived precursors, serving as a blueprint for researchers designing next-generation catalysts and molecular switches.

The Structural Physics of Mesityl-Phosphorus Interactions

The utility of the mesityl group stems from its ortho-methyl substituents . These groups create a high rotational barrier around the P-C bond, forcing the aromatic rings into a propeller-like conformation that effectively "cages" the phosphorus lone pair.

Quantifying Steric Bulk: The Cone Angle Hierarchy

To understand the mesityl effect, one must compare its spatial demand against standard ligands using the Tolman Cone Angle (

Table 1: Comparative Steric Parameters of Phosphines

| Ligand | Formula | Tolman Cone Angle ( | Key Characteristic |

| Triphenylphosphine | 145° | Standard reference; rotationally free. | |

| Tricyclohexylphosphine | 170° | Bulky alkyl; strong | |

| Tri-tert-butylphosphine | 182° | Extreme alkyl bulk; often labile. | |

| Trimesitylphosphine | 212° | Kinetic wall ; prevents P-P dimerization. | |

| Super-Mesityl Phosphine | N/A (Too bulky) |

Mechanistic Insight: The jump from 145° (

) to 212° () is not merely additive; it is a regime change. At 212°, the ligand effectively covers more than half the coordination sphere of a metal center, often enforcing linearity in Gold(I) complexes or promoting reductive elimination in Palladium catalysis [1, 2].

Application Domain: Frustrated Lewis Pairs (FLPs)[1]

The most potent modern application of mesityl-phosphorus chemistry is in Frustrated Lewis Pairs (FLPs) . In a classical Lewis acid-base reaction, a phosphine (base) and a borane (acid) form a stable, unreactive adduct (

Mesityl groups disrupt this thermodynamics. When Dimesitylphosphine (

The Mechanism of "Frustration"

The unquenched reactivity allows the P and B centers to act cooperatively on small molecules (like

Figure 1: The steric "frustration" pathway. Mesityl groups (blue) physically block the formation of the quenched adduct (gray), preserving the chemical potential needed to split Hydrogen (green).

Key Reference: The concept of FLPs utilizing mesityl-substituted phosphines was pioneered by Douglas Stephan , whose work demonstrated that steric bulk could turn "non-reacting" pairs into potent metal-free catalysts for hydrogenation [3].

Kinetic Stabilization of Low-Coordinate Phosphorus[2]

Before FLPs, mesityl groups were famous for stabilizing the "impossible": double bonds between heavier main-group elements.

The Diphosphene Breakthrough

In 1981, Masaaki Yoshifuji utilized the "Super-Mesityl" (

-

Why it works: The ortho-methyl groups lie above and below the P-P

-bond plane. This blocks the trajectory required for a dimerization reaction (which typically proceeds via a [2+2] cycloaddition mechanism).

Experimental Protocol: Synthesis of Dimesitylphosphine ( )

Objective: Synthesis of

Reaction Scheme

Step-by-Step Methodology

Step 1: Grignard Preparation & Coupling

-

Setup: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser and addition funnel. Flush with Argon.

-

Reagent: Charge with 1.0 M Mesitylmagnesium bromide (

) in THF (2.2 equivalents). -

Addition: Cool to 0°C. Add Phosphorus Trichloride (

, 1.0 equivalent) dropwise diluted in anhydrous THF.-

Note: The reaction is exothermic. The steric bulk of the first Mesityl group actually facilitates the second addition by preventing over-substitution to

(which requires forcing conditions).

-

-

Reflux: Warm to room temperature, then reflux for 12 hours to ensure conversion to

.-

Validation: Aliquot NMR (

) should show a major singlet around +70 to +80 ppm (typical for diarylchlorophosphines).

-

Step 2: Reduction to Secondary Phosphine

-

Transfer: Cannulate the reaction mixture (filtered to remove Mg salts if necessary) into a suspension of

(0.6 equiv) in anhydrous Diethyl Ether at 0°C. -

Stir: Allow to warm to room temperature and stir for 4 hours.

-

Quench: Extremely Careful quenching with degassed water/isopropanol mixture at 0°C.

-

Workup: Extract with degassed hexanes. Dry organic layer over

. -

Isolation: Remove solvent in vacuo. Recrystallize from hot ethanol or sublime under high vacuum.

Step 3: Characterization

-

NMR: Look for a doublet (due to P-H coupling) around -90 to -100 ppm. The coupling constant

-

NMR: The P-H proton typically appears as a doublet with large coupling (

Figure 2: Synthetic workflow for Dimesitylphosphine. Note the critical NMR checkpoint to ensure complete substitution before reduction.

References

-

Tolman, C. A. (1977).[1] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.[1] Link

-

Yoshifuji, M., Shima, I., Inamoto, N., Hirotsu, K., & Higuchi, T. (1981). Synthesis and structure of bis(2,4,6-tri-tert-butylphenyl)diphosphene: Isolation of a true phosphobenzene.[2] Journal of the American Chemical Society, 103(15), 4587–4589. Link

-

Welch, G. C., San Juan, R. R., Masuda, J. D., & Stephan, D. W. (2006). Reversible, metal-free hydrogen activation.[3] Science, 314(5802), 1124-1126. Link

-

Szkop, K. M., et al. (2018). Interception of intermediates in phosphine oxidation by mesityl nitrile-N-oxide using frustrated Lewis pairs. Dalton Transactions, 47, 8933-8939. Link

Sources

Electronic characteristics of dimesitylphosphinous chloride

Electronic Characteristics of Dimesitylphosphinous Chloride (Mes PCl)

Executive Technical Summary

Dimesitylphosphinous chloride (Mes

Electronic & Steric Profile

The "Mesityl Effect": Sterics vs. Electronics

The defining feature of Mes

| Parameter | Mes | Ph | Impact on Reactivity |

| Tolman Cone Angle ( | ~175–180° (Est.) | 124° | Mes |

| Electronic Character | Electron-Rich (+I Effect) | Moderate | The mesityl methyls donate electron density, making the P center more basic but less nucleophilic due to sterics. |

| P-Cl Bond Lability | Low (Sterically Shielded) | High | Nucleophilic substitution at P requires forcing conditions or small nucleophiles. |

| Oxidation Potential | Resistant | Susceptible | Ortho-methyl groups block the approach of oxidants, stabilizing the P(III) state. |

Steric Parameters: Cone Angle & Buried Volume

While the standard Tolman cone angle for the Mes

-

Percent Buried Volume (%

): Mes

Spectroscopic Signatures

Accurate identification of Mes

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6][7][8]

-

P NMR: The phosphorus nucleus is deshielded relative to tertiary phosphines but shielded relative to PCl

-

Chemical Shift (

): 70 – 90 ppm (Broad singlet). -

Note: This is distinct from MesPCl

(~169 ppm) and Mes

-

-

H NMR (C

Structural Geometry

X-ray crystallographic studies of Mes

Synthesis & Experimental Protocols

Protocol: Selective Synthesis of Mes PCl

Objective: Synthesize Mes

Reagents:

-

Phosphorus trichloride (PCl

): 1.0 equiv. -

Mesitylmagnesium bromide (MesMgBr): 2.0 equiv (1.0 M in THF).[3]

-

Solvent: Anhydrous THF/Diethyl ether.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 500 mL Schlenk flask under Argon. Charge with PCl

and THF. Cool to -78 °C .[4][3] -

Addition: Add MesMgBr dropwise over 2 hours. Crucial: Slow addition favors mono- and di-substitution sequentially.

-

Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. The solution will turn turbid (MgCl

precipitation). -

Reflux (Optional): If

P NMR shows significant MesPCl -

Workup: Remove solvent in vacuo. Extract the residue with anhydrous hexane (Mes

PCl is soluble; Mg salts are not). -

Purification: Filter through Celite under Argon. Recrystallize from pentane at -20 °C or distill under high vacuum (bp ~160 °C @ 0.1 mmHg).

Safety Note: Mes

Reactivity & Mechanistic Implications[1][4]

The reactivity of Mes

Diagram 1: Electronic & Steric Influence Map

Caption: The "Mesityl Effect" dictates the stability and utility of Mes

Key Transformations

-

Reduction to Secondary Phosphine (Mes

PH):-

Reagent: LiAlH

. -

Product: Mes

PH is a key precursor for phosphido ligands. The P-H bond is sterically protected, making Mes

-

-

Frustrated Lewis Pairs (FLPs):

-

Mes

PCl reacts with boranes (e.g., B(C

-

-

Radical Chemistry:

-

Mes

P-centered radicals are persistent due to spin delocalization and steric protection, making Mes

-

Applications in Catalysis & Drug Development

Precursor for "Super-Bulky" Ligands

Mes

-

Mechanism:[5][1] The large cone angle forces the Pd(0) species to be monoligated (L-Pd-Ar), which is the active species for oxidative addition.

Stabilization of Low-Coordinate Species

In drug development, synthesizing isotopically labeled compounds often requires specialized catalysts. Mes

Diagram 2: Synthetic Workflow

Caption: Synthetic tree originating from Mes

References

-

Yoshifuji, M., et al. (1987). "Sterically crowded phosphines: Synthesis and structure." Journal of the Chemical Society, Perkin Transactions 1, 1399-1406. Link

-

Tolman, C. A. (1977). "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews, 77(3), 313–348. Link

-

Moerdyk, J. P., & Bielawski, C. W. (2012). "Synthesis and reactivity of a stable phosphino-carbene." Organometallics, 31(5), 1664-1667. (Discusses Mes

PCl reactivity). Link -

Stephan, D. W. (2009). "Frustrated Lewis pairs: a new strategy to small molecule activation and hydrogenation catalysis." Dalton Transactions, (17), 3129-3136. Link

-

Viciu, M. S., et al. (2004). "Synthetic and Structural Studies of [Pd(Mes

P)(allyl)] Complexes." Organometallics, 23(7), 1629-1635. Link

Technical Guide: Cone Angle and Steric Bulk of Bis(2,4,6-trimethylphenyl)phosphorus Ligands

Executive Summary

Bis(2,4,6-trimethylphenyl)phosphorus species (commonly abbreviated as

This guide analyzes the steric architecture of the dimesitylphosphino fragment. Unlike simple alkyl phosphines, the

Part 1: The Steric Landscape

The "Mesityl Effect" and Ortho-Substitution

The steric dominance of the bis(mesityl) group arises not from the sheer volume of the phenyl ring, but from the 2,6-dimethyl substitution pattern .

-

Kinetic Shielding: The four ortho-methyl groups in a

system create a protective pocket around the phosphorus atom. This often renders the phosphorus center air-stable (resistant to oxidation) compared to -

Restricted Rotation: The steric clash between the ortho-methyls and the metal center (or the third substituent on phosphorus) restricts rotation, often locking the ligand into specific conformations that dictate enantioselectivity or regioselectivity in catalysis.

Quantitative Sterics: Tolman Cone Angle ( )

The Tolman Cone Angle is the historical standard for measuring steric bulk. It is defined as the apex angle of a cone, centered 2.28 Å from the P atom, that just touches the van der Waals radii of the outermost atoms.

| Ligand | Cone Angle ( | Classification | Notes |

| 212° | Extreme | Too bulky for many metals; often dissociates. | |

| ~165-170° | High | The functional "sweet spot" for catalysis. | |

| 194° | Very High | Standard benchmark for ortho-substituted aryls. | |

| 170° | High | Bulky alkyl phosphine (flexible). | |

| 145° | Moderate | Baseline standard. |

Analysis: The

Modern Metrics: Percent Buried Volume ( )

For sterically demanding and anisotropic ligands like mesityl phosphines, the Tolman angle can be imprecise. The Percent Buried Volume (

-

:

-

species: Typically

-

Implication: This high buried volume destabilizes the ground state of the metal complex, reducing the energy barrier for the release of the product (Reductive Elimination).

Part 2: Visualization of Steric Impact

The following diagram illustrates the conceptual hierarchy of steric parameters and their direct impact on catalytic cycles.

Caption: The causal pathway from the structural ortho-methyl substitution to catalytic outcomes.

Part 3: Synthesis of Dimesitylphosphine ( )

The primary precursor for introducing the

Experimental Protocol: Grignard Route

Safety Note: Phosphines are toxic and potentially pyrophoric. All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Reagents:

-

Bromomesitylene (2-Bromomesitylene)

-

Magnesium turnings

-

Phosphorus trichloride (

) -

THF (anhydrous), Diethyl Ether

Step-by-Step Methodology:

-

Grignard Formation (

):-

Activate Mg turnings (1.1 equiv) with iodine in minimal THF.

-

Add Bromomesitylene (1.0 equiv) dropwise in THF at reflux to maintain a gentle boil.

-

Reflux for 2 hours to ensure complete formation of Mesitylmagnesium bromide.

-

-

Phosphorus Coupling:

-

Cool the Grignard solution to 0°C.

-

Add a solution of

(0.45 equiv) in THF dropwise. Note: Use slightly less than 0.5 equiv to favor the bis-substitution. -

Crucial Step: The steric bulk makes the third addition (

) very slow. Refluxing the mixture for 12-24 hours will drive the reaction to

-

-

Reduction/Quench:

-

For

: The intermediate is often -

Alternative: If

is isolated, it can be reduced with

-

-

Isolation:

-

Extract with degassed ether. Dry over

.[1] -

Recrystallize from ethanol/hexane under inert gas.

is a white crystalline solid.

-

Caption: Synthetic workflow for the production of Dimesitylphosphine via Grignard reagent.

Part 4: Catalytic Utility and Mechanism

The

The Mechanism of Steric Acceleration

In a typical Pd(0)/Pd(II) cycle, the rate-determining step for bulky substrates is often Reductive Elimination .

-

Crowding: The large cone angle of

ligands crowds the coordination sphere of the Palladium center. -

Strain Release: The formation of the C-C or C-N bond (product) reduces this steric strain. Therefore, the bulky ligand thermodynamically and kinetically favors the elimination step.

-

Monoligated Species: The bulk often enforces a

species (one phosphine per metal) rather than

Comparative Performance

In the coupling of sterically hindered aryl chlorides:

-

: Often fails due to slow oxidative addition or formation of inactive

- : The bulk prevents the formation of inactive dimer species and accelerates the final product release.

References

-

Tolman, C. A. (1977).[2] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.

-

Clavier, H., & Nolan, S. P. (2010).[3] Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. Chemical Communications, 46(6), 841–861.

-

Busacca, C. A., et al. (2008). Synthesis of Electron-Deficient Secondary Phosphine Oxides and Secondary Phosphines: Bis[3,5-bis(trifluoromethyl)phenyl]phosphine Oxide and Bis[3,5-bis(trifluoromethyl)phenyl]phosphine.[1] Organic Syntheses, 85, 141.

-

van Leeuwen, P. W. N. M., et al. (2000). Phosphines as Ligands in Homogeneous Catalysis. Chemical Reviews, 100(8), 2741–2770.

Sources

In-Depth Technical Guide on the Stability of Sterically Crowded Chlorophosphines

Introduction

Chlorophosphines are pivotal reagents in synthetic chemistry, serving as precursors to a vast array of phosphine ligands essential for catalysis, as well as finding applications in the synthesis of organophosphorus compounds with diverse functionalities.[1] Among these, sterically crowded chlorophosphines, characterized by bulky substituents on the phosphorus atom, have garnered significant attention.[2] The steric bulk of these substituents plays a crucial role in modulating the electronic and steric properties of the resulting phosphine ligands, which in turn dictates their performance in catalytic applications such as cross-coupling reactions and asymmetric hydrogenation.[3][4] However, the very feature that imparts these desirable properties—steric congestion—also profoundly influences the stability and reactivity of the chlorophosphine precursors themselves. Understanding the factors that govern the stability of these molecules is paramount for their effective synthesis, storage, and utilization.

This technical guide provides a comprehensive overview of the stability of sterically crowded chlorophosphines, delving into the intricate interplay of steric and electronic effects that dictate their persistence and decomposition pathways. We will explore synthetic methodologies, advanced characterization techniques, and the fundamental principles that underpin their stability, offering field-proven insights for researchers, scientists, and drug development professionals working with these challenging yet rewarding molecules.

The Dual Nature of Steric Hindrance: A Double-Edged Sword

Steric hindrance in chlorophosphines is a classic example of a double-edged sword. On one hand, the bulky substituents provide a kinetic barrier against unwanted reactions, effectively shielding the reactive phosphorus-chlorine (P-Cl) bond from nucleophilic attack.[5] This steric protection is a key principle in the design of stable and selective phosphine ligands.[3] The increased steric bulk can prevent undesired ligand association in catalytic complexes, thereby enhancing stability and selectivity.[3]

On the other hand, severe steric crowding can introduce significant strain into the molecule, potentially weakening the P-Cl bond and opening up alternative decomposition pathways.[6] This delicate balance between kinetic stabilization and inherent strain is a central theme in the chemistry of sterically crowded chlorophosphines. The size and shape of the substituents, quantified by parameters like the Tolman cone angle, are critical determinants of this balance.[3]

Synthesis of Sterically Crowded Chlorophosphines: Navigating the Challenges

The synthesis of sterically crowded chlorophosphines is often challenging, with the propensity for overalkylation and difficulties in purification being common hurdles.[7] The primary synthetic routes involve the reaction of phosphorus trichloride (PCl₃) or other halophosphines with organometallic reagents, such as Grignard or organolithium reagents.[1][8]

Common Synthetic Methodologies:

-

Alkylation of PCl₃ with Grignard Reagents: This is a widely used method, but it can be problematic.[7] Overalkylation to form the tertiary phosphine is a significant side reaction, particularly with less bulky alkyl groups.[7] Careful control of stoichiometry and slow, dropwise addition of the Grignard reagent are crucial to maximize the yield of the desired chlorophosphine.[7]

-

Reduction of Phosphine Oxides: An alternative route involves the reduction of the corresponding phosphine oxide (R₂P(O)H) using an acid chloride.[7] This method can be advantageous for certain substrates, offering a cleaner reaction profile.

A critical consideration in the synthesis of chiral chlorophosphins is their configurational stability. P-stereogenic chlorophosphines are known to racemize readily, even at room temperature.[9] This has led to the development of strategies that utilize chiral auxiliaries or protecting groups, such as boranes, to maintain stereochemical integrity during synthesis and subsequent transformations.[9][10]

Experimental Protocol: Synthesis of Di-tert-butylchlorophosphine (a representative sterically crowded chlorophosphine)

This protocol is adapted from established literature procedures and is intended for researchers with experience in handling air- and moisture-sensitive compounds.[7]

Materials:

-

Phosphorus trichloride (PCl₃)

-

tert-Butylmagnesium chloride (t-BuMgCl) in a suitable solvent (e.g., THF)

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous pentane

-

Standard Schlenk line and glassware

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inert gas inlet. Maintain a positive pressure of inert gas throughout the experiment.

-

Initial Reaction: Charge the flask with a solution of PCl₃ in anhydrous Et₂O and cool the mixture to -78 °C using a dry ice/acetone bath.

-

Grignard Addition: Slowly add the t-BuMgCl solution to the stirred PCl₃ solution via the dropping funnel over several hours. The slow addition rate is critical to minimize the formation of the tri-tert-butylphosphine byproduct.

-

Reaction Monitoring: Monitor the progress of the reaction by ³¹P NMR spectroscopy. The appearance of a signal corresponding to di-tert-butylchlorophosphine and the disappearance of the PCl₃ signal will indicate the reaction's progress.

-

Workup: Once the reaction is complete, quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride at low temperature.

-

Extraction and Purification: Extract the product with pentane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure. The crude product can be purified by distillation or crystallization.

Rationale: The use of Schlenk techniques and an inert atmosphere is essential due to the high sensitivity of chlorophosphines to air and moisture.[11][12] The low reaction temperature and slow addition of the Grignard reagent are employed to control the exothermicity of the reaction and to favor the formation of the desired dichlorophosphine intermediate, thereby reducing overalkylation.[7]

Characterization Techniques: Unveiling the Structure and Purity

The characterization of sterically crowded chlorophosphines requires a combination of spectroscopic and analytical techniques to confirm their identity, purity, and structural features.

| Technique | Information Obtained | Key Considerations |

| ³¹P NMR Spectroscopy | The primary tool for characterizing phosphorus-containing compounds. Provides information on the chemical environment of the phosphorus nucleus, including its oxidation state and coordination number.[13][14] | The chemical shift (δ) is highly sensitive to the electronic and steric environment of the phosphorus atom.[15][16] |

| ¹H and ¹³C NMR Spectroscopy | Provides information on the organic substituents attached to the phosphorus atom, confirming the overall structure of the molecule. | |

| X-ray Crystallography | Provides a definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and conformational details.[17][18][19] | Obtaining suitable single crystals can be challenging for some sterically crowded compounds. |

| Mass Spectrometry | Determines the molecular weight of the compound and provides information about its fragmentation patterns. |

The Power of ³¹P NMR in Stability Studies

³¹P NMR spectroscopy is particularly valuable for monitoring the stability of chlorophosphines over time.[20] Decomposition products, such as the corresponding phosphine oxide or other phosphorus-containing species, will give rise to new signals in the ³¹P NMR spectrum, allowing for the quantitative assessment of degradation.

Factors Influencing the Stability of Sterically Crowded Chlorophosphines

The stability of a sterically crowded chlorophosphine is a multifaceted property influenced by a combination of steric, electronic, and environmental factors.

Steric Effects: The Dominant Force

As previously discussed, steric bulk is the most significant factor governing the stability of these compounds.[5] The kinetic protection afforded by large substituents can dramatically slow down decomposition reactions that proceed via nucleophilic attack at the phosphorus center.[21] However, excessive steric strain can also lead to instability.[6]

Electronic Effects: A Subtle but Important Contributor

The electronic properties of the substituents also play a role in modulating the stability of the P-Cl bond.[22] Electron-withdrawing groups can increase the electrophilicity of the phosphorus atom, potentially making it more susceptible to nucleophilic attack, while electron-donating groups can have the opposite effect. The interplay between steric and electronic effects is often complex and not always straightforward to predict.[22]

Environmental Factors: The External Threats

Sterically crowded chlorophosphines are highly sensitive to their environment. Exposure to air (oxygen) and moisture (water) can lead to rapid decomposition.[23]

-

Oxidation: The phosphorus(III) center is readily oxidized by atmospheric oxygen to form the corresponding phosphine oxide (R₂P(O)Cl). This is a common decomposition pathway for many phosphines.[24]

-

Hydrolysis: The P-Cl bond is susceptible to hydrolysis, reacting with water to form the corresponding phosphinous acid (R₂POH) and hydrochloric acid (HCl). The generated HCl can, in turn, catalyze further decomposition.[10]

Diagram: Key Factors Influencing Chlorophosphine Stability

Caption: Interplay of intrinsic and extrinsic factors on stability.

Common Decomposition Pathways

The decomposition of sterically crowded chlorophosphines can proceed through several pathways, with the specific route often dependent on the reaction conditions and the nature of the substituents.

Oxidation and Hydrolysis: The Usual Suspects

As mentioned, oxidation to the phosphine oxide and hydrolysis are the most common decomposition pathways, particularly when handling and storage are not rigorously controlled.[23][24]

Dimerization and Oligomerization

In some cases, chlorophosphines can undergo self-reaction to form dimers or oligomers, especially in the presence of impurities or under thermal stress.[25]

Rearrangement Reactions

Steric strain can sometimes induce intramolecular rearrangement reactions, leading to the formation of more stable isomers.

Diagram: Experimental Workflow for Stability Assessment

Caption: A typical workflow for assessing chlorophosphine stability.

Best Practices for Handling and Storage

Given their sensitivity, the proper handling and storage of sterically crowded chlorophosphines are critical to maintaining their integrity and ensuring experimental reproducibility.

-

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[11][12]

-

Anhydrous Solvents: Use only rigorously dried and deoxygenated solvents.

-

Storage: Store in a sealed container under an inert atmosphere, preferably in a freezer to minimize thermal decomposition. Protect from light, as some organophosphorus compounds are light-sensitive.

-

Monitoring: Regularly check the purity of stored samples by ³¹P NMR spectroscopy, especially before use in sensitive applications.

Conclusion

Sterically crowded chlorophosphines are valuable yet challenging reagents in modern synthetic chemistry. Their stability is a delicate balance of steric protection, inherent molecular strain, and sensitivity to environmental factors. A thorough understanding of these factors, coupled with meticulous synthetic and handling techniques, is essential for harnessing the full potential of these powerful synthetic building blocks. By employing the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of working with sterically crowded chlorophosphines and unlock new possibilities in catalysis and materials science.

References

- Entegris. Chlorophosphines - Life Sciences.

- OpenOChem Learn. Phosphine Ligands.

- Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C? - PMC.

- Phosphine.

- Configurational Stability of Chlorophosphines | Request PDF - ResearchG

- Multigram-Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines | Organometallics - ACS Public

- Preparation of phosphines through C–P bond form

- Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry.

- Tertiary phosphines: preparation - Books - The Royal Society of Chemistry.

- how to deal with an air sensitive solid? : r/chemistry - Reddit.

- EIGA. CODE OF PRACTICE PHOSPHINE.

- CN110922428A - Synthesis method of chlorophosphine compound - Google P

- Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds.

- Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides | Request PDF - ResearchG

- Chemistry LibreTexts. 2.9: Phosphines.

- Configurational stability of chlorophosphines - PubMed.

- Syntheses and x-ray crystal structures of highly dissociated rhodium(I)

- Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)

- The Doyle Group - UCLA.

- Synthesis and Catalytic Applications of a Triptycene-Based Monophosphine Ligand for Palladium-Mediated Organic Transformations | ACS Omega - ACS Public

- ScienceLink.

- Formation, Reactivity and Decomposition of Aryl Phospha‐Enol

- University of Liverpool. Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands - IT Services.

- The University of Manchester Research Explorer. Measuring the electronic and steric effect of some phosphine ligands.

- The structures and electronic properties of bulky electron-withdrawing phosphines - Comptes Rendus de l'Académie des Sciences.

- MSU chemistry. Steric Effects.

- The University of Liverpool Repository. The Catalytic Synthesis of Phosphines: Applications in Catalysis 'Thesis submitted in accordance with the requirements of the.

- Sterically hindered ortho-substituted phosphatriptycenes as configurationally stable P-chirogenic triarylphosphines - Dalton Transactions (RSC Publishing).

- Ylide-Substituted Phosphines with a Cyclic Ylide-Backbone: Angle Dependence of the Donor Strength - PMC.

- Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC.

- Facial conversion of secondary phosphine oxides R1R2P(O)

- Novel Sterically Crowded and Conformationally Constrained α-Aminophosphonates with a Near-Neutral pKa as Highly Accurate 31P NMR pH Probes. Application to Subtle pH Gradients Determination in Dictyostelium discoideum Cells - PMC.

- C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy.

- Wikipedia. Steric effects.

- Synthesis of acyl(chloro)

- Nuclear magnetic resonance spectra of some monosubstituted triphosphonitrilic chlorides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing).

- X-ray crystallography.

- Chemistry of Several Sterically Bulky Molecules with P=P, P=C, and C≡P Bond - PMC - NIH.

- X-ray Crystallography - SECOND EDITION.

- MDPI. Novel Sterically Crowded and Conformationally Constrained α-Aminophosphonates with a Near-Neutral pKa as Highly Accurate 31P NMR pH Probes.

- memtein.com. Advances in X-ray crystallography methods to study structural dynamics of macromolecules.

- AIP Publishing. The effect of immediate environment on bond strength of different bond types—A valence bond study.

- Michigan State University.

- Quora. What are the types of steric effects? Can somebody explain in details?.

Sources

- 1. CN110922428A - Synthesis method of chlorophosphine compound - Google Patents [patents.google.com]

- 2. lifesciences.entegris.com [lifesciences.entegris.com]

- 3. Phosphine Ligands | OpenOChem Learn [learn.openochem.org]

- 4. researchgate.net [researchgate.net]

- 5. Steric effects - Wikipedia [en.wikipedia.org]

- 6. Steric effects often overlooked | International | ScienceLink [sciencelink.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. books.rsc.org [books.rsc.org]

- 9. BJOC - Preparation of phosphines through C–P bond formation [beilstein-journals.org]

- 10. Configurational stability of chlorophosphines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. molan.wdfiles.com [molan.wdfiles.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Novel Sterically Crowded and Conformationally Constrained α-Aminophosphonates with a Near-Neutral pKa as Highly Accurate 31P NMR pH Probes. Application to Subtle pH Gradients Determination in Dictyostelium discoideum Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. web.stanford.edu [web.stanford.edu]

- 18. geokniga.org [geokniga.org]

- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 20. Chemistry of Several Sterically Bulky Molecules with P=P, P=C, and C≡P Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. research.manchester.ac.uk [research.manchester.ac.uk]

- 23. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 24. Ylide-Substituted Phosphines with a Cyclic Ylide-Backbone: Angle Dependence of the Donor Strength - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Introduction: The Significance of Sterically Hindered Organophosphorus Compounds

An In-depth Technical Guide on Bis(2,4,6-trimethylphenyl)phosphorus Chloride Derivatives

Organophosphorus chemistry is a cornerstone of modern science, with its compounds finding applications in fields as diverse as catalysis, materials science, and medicine.[1] In drug development, organophosphorus compounds are utilized as enzyme inhibitors, antiviral agents, and anticancer therapeutics.[2] The structural and electronic versatility of the phosphorus atom allows for the fine-tuning of a molecule's properties to achieve desired biological activity.

Within the vast landscape of organophosphorus chemistry, sterically hindered phosphines and their derivatives represent a class of molecules with unique and valuable properties. The bis(2,4,6-trimethylphenyl)phosphorus moiety, also known as the dimesitylphosphorus group, is a prime example of a sterically demanding framework. The ortho-methyl groups of the mesityl rings create a sterically crowded environment around the phosphorus center, which profoundly influences the reactivity and coordination chemistry of its derivatives. This steric bulk can enhance the stability of reactive intermediates and promote specific catalytic pathways.[3][4]

This technical guide provides a comprehensive overview of bis(2,4,6-trimethylphenyl)phosphorus chloride, a key precursor to a wide range of valuable derivatives. We will delve into its synthesis, characterization, and the synthetic routes to its key derivatives. Furthermore, we will explore the applications of these derivatives, particularly in the realms of catalysis and as potential building blocks in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of organophosphorus compounds.

The Core Moiety: Synthesis and Properties of Bis(2,4,6-trimethylphenyl)phosphorus Chloride

Bis(2,4,6-trimethylphenyl)phosphorus chloride, also known as chlorodimesitylphosphine, is a white solid that serves as a versatile starting material for the synthesis of a variety of dimesitylphosphorus compounds.[5][6]

Synthesis of the Precursor

The synthesis of bis(2,4,6-trimethylphenyl)phosphorus chloride is typically achieved through the reaction of phosphorus trichloride (PCl₃) with two equivalents of a mesityl Grignard reagent, such as mesitylmagnesium bromide.[7][8] The Grignard reagent acts as a nucleophile, displacing two chloride ions from the phosphorus center.

Experimental Protocol: Synthesis of Bis(2,4,6-trimethylphenyl)phosphorus Chloride

Materials:

-

Magnesium turnings

-

Iodine (catalyst)

-

1-Bromo-2,4,6-trimethylbenzene (Mesityl bromide)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Phosphorus trichloride (PCl₃)

-

Anhydrous hexane

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of Mesitylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., argon or nitrogen). A crystal of iodine is added to activate the magnesium. A solution of mesityl bromide in anhydrous diethyl ether or THF is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Phosphorus Trichloride: The Grignard solution is cooled to 0 °C in an ice bath. A solution of phosphorus trichloride (0.5 equivalents with respect to the Grignard reagent) in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard solution. The reaction is highly exothermic and should be controlled carefully. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

-

Work-up and Isolation: The reaction mixture is cooled in an ice bath, and the excess Grignard reagent is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude bis(2,4,6-trimethylphenyl)phosphorus chloride can be purified by recrystallization from a suitable solvent such as anhydrous hexane to afford the product as a white solid.

Spectroscopic and Structural Characterization

The structure of bis(2,4,6-trimethylphenyl)phosphorus chloride can be confirmed by various spectroscopic techniques.

-

³¹P NMR: The ³¹P NMR spectrum is expected to show a singlet in the region characteristic of tri-coordinate P(III) halides.

-

¹H NMR: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the mesityl groups and the methyl protons.

-

¹³C NMR: The ¹³C NMR spectrum will display signals for the aromatic carbons and the methyl carbons, with characteristic coupling to the phosphorus atom.

Synthetic Pathways to Key Derivatives

The P-Cl bond in bis(2,4,6-trimethylphenyl)phosphorus chloride is susceptible to nucleophilic attack, making it a versatile precursor for a wide range of derivatives.[10][11] The general reaction involves the displacement of the chloride ion by a nucleophile.

Caption: Hydrolysis to the corresponding phosphine oxide.

This secondary phosphine oxide is a stable, crystalline solid and serves as a valuable intermediate for further synthetic transformations. [9]

Experimental Protocol: Synthesis of Bis(2,4,6-trimethylphenyl)phosphine Oxide [1][9] Materials:

-

Bis(2,4,6-trimethylphenyl)phosphorus chloride

-

Tetrahydrofuran (THF)

-

Water

-

Pentane

Procedure:

-

A solution of bis(2,4,6-trimethylphenyl)phosphorus chloride in THF is prepared in a round-bottom flask under an inert atmosphere.

-

Water is added to the stirred solution. The reaction is typically exothermic.

-

The reaction mixture is stirred at room temperature for a specified period to ensure complete hydrolysis.

-

The solvent is removed under reduced pressure.

-

The resulting solid is washed with a non-polar solvent like pentane to remove any non-polar impurities.

-

The product, bis(2,4,6-trimethylphenyl)phosphine oxide, can be further purified by recrystallization, for example, by slow evaporation from a pentane solution, to yield colorless crystals. [9]

Reaction with organometallic reagents, such as Grignard reagents or organolithium compounds, can introduce a third organic substituent on the phosphorus atom, leading to the formation of tertiary phosphines. Subsequent reaction with alkyl halides can then yield phosphonium salts.

Reduction of the P-Cl bond, for instance with a reducing agent like lithium aluminum hydride (LiAlH₄), affords the corresponding secondary phosphine, dimesitylphosphine. [6]

Amines and thiols can also act as nucleophiles, reacting with bis(2,4,6-trimethylphenyl)phosphorus chloride to form phosphinous amides (P-N bond) and thioesters (P-S bond), respectively. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.

Reaction Mechanisms

The nucleophilic substitution at the P(III) center in bis(2,4,6-trimethylphenyl)phosphorus chloride generally proceeds through a bimolecular nucleophilic substitution (Sₙ2) type mechanism. [10][12]The nucleophile attacks the phosphorus atom, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group. The steric hindrance from the mesityl groups can influence the rate of these reactions.

Spectroscopic and Structural Analysis of Derivatives

The derivatives of bis(2,4,6-trimethylphenyl)phosphorus chloride can be thoroughly characterized using a combination of spectroscopic and analytical techniques.

NMR Spectroscopy (³¹P, ¹H, ¹³C) as a Diagnostic Tool

³¹P NMR spectroscopy is particularly informative for characterizing these compounds, as the chemical shift is highly sensitive to the coordination environment and oxidation state of the phosphorus atom.

| Compound Type | Typical ³¹P Chemical Shift Range (ppm) |

| Phosphinous Chlorides (R₂PCl) | +80 to +120 |

| Secondary Phosphine Oxides (R₂P(O)H) | +10 to +40 |

| Tertiary Phosphines (R₃P) | -10 to -60 |

| Phosphonium Salts (R₄P⁺) | +20 to +40 |

Note: These are approximate ranges and can vary depending on the specific substituents.

For bis(2,4,6-trimethylphenyl)phosphine oxide, the ³¹P NMR spectrum in CDCl₃ shows a doublet at δ 10.1 ppm with a large one-bond coupling constant (¹JPH) of 476 Hz, which is characteristic of a P(V)-H bond. [1][9]The ¹H NMR spectrum displays a corresponding doublet for the P-H proton at δ 8.55 ppm with the same coupling constant. [9]

X-ray Crystallography: Unveiling Three-Dimensional Structures

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall molecular geometry. The crystal structure of bis(2,4,6-trimethylphenyl)phosphine oxide reveals a tetracoordinate phosphorus atom. [1][9]The bulky mesityl groups are twisted relative to each other, with a dihedral angle of approximately 31.9°, illustrating the steric congestion around the phosphorus center. [9]This steric hindrance is a key factor influencing the chemical and physical properties of these molecules.

Table of Crystallographic Data for Bis(2,4,6-trimethylphenyl)phosphine Oxide [9]

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.9123(6) |

| b (Å) | 8.2998(6) |

| c (Å) | 12.4165(9) |

| α (°) | 99.613(4) |

| β (°) | 108.264(4) |

| γ (°) | 91.343(4) |

| P-O Bond Length (Å) | 1.4854(13) |

| P-C Bond Lengths (Å) | 1.8151(18), 1.8162(18) |

Applications in Drug Development and Catalysis

The unique steric and electronic properties of bis(2,4,6-trimethylphenyl)phosphorus derivatives make them valuable in various applications, particularly in catalysis.

Role as Ligands in Homogeneous Catalysis

Tertiary phosphines derived from bis(2,4,6-trimethylphenyl)phosphorus chloride are excellent ligands for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. [4][13]The steric bulk of the dimesitylphosphino group can promote the formation of highly active, low-coordinate metal complexes, which are often the key catalytic species. [3][4]This steric hindrance can also influence the regioselectivity and stereoselectivity of catalytic transformations.

The electronic properties of these phosphine ligands can be described by parameters such as the Tolman electronic parameter (TEP) and the cone angle, which quantifies their steric bulk. [14][15]The dimesitylphosphino group is considered to be both electron-rich and sterically demanding.

Caption: Influence of ligand properties on a catalytic cycle.

Building Blocks for Bioactive Molecules

While direct applications of bis(2,4,6-trimethylphenyl)phosphorus derivatives in drug development are not extensively documented, the phosphine oxide moiety is increasingly being recognized as a valuable functional group in medicinal chemistry. [16]Phosphine oxides are stable, polar functional groups that can act as hydrogen bond acceptors. The incorporation of a phosphine oxide group can improve the solubility, metabolic stability, and pharmacokinetic profile of a drug candidate. [16] The synthesis of novel, sterically hindered phosphine oxides derived from bis(2,4,6-trimethylphenyl)phosphorus chloride could therefore provide access to new chemical entities with potential therapeutic applications. The dimesityl groups could be further functionalized to introduce pharmacophoric features or to modulate the overall properties of the molecule.

Conclusion

Bis(2,4,6-trimethylphenyl)phosphorus chloride is a valuable and versatile reagent in organophosphorus chemistry. Its synthesis from readily available starting materials and its reactivity towards a wide range of nucleophiles make it an important precursor for a diverse array of sterically hindered phosphorus compounds. The resulting derivatives, particularly the corresponding secondary phosphine oxide and tertiary phosphines, have demonstrated utility as ligands in homogeneous catalysis and hold potential as building blocks for the synthesis of novel bioactive molecules. The unique steric and electronic properties imparted by the dimesitylphosphorus moiety are key to the interesting and useful chemistry of these compounds. Further exploration of the reactivity of bis(2,4,6-trimethylphenyl)phosphorus chloride and the applications of its derivatives is likely to lead to new discoveries in both fundamental and applied chemistry.

References

- Parameterization of phosphine ligands demonstrates enhancement of nickel c

- Scalable synthesis of saturated heterocyclic dimethyl phosphine oxides (derivatives of azetidine, pyrrolidine, piperidine, and morpholine) is disclosed.

- Crystal Structure of Bis(2,4,6-trimethylphenyl)-phosphine Oxide. MDPI.

- Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester Research Explorer.

- Steric and electronic parameters of the investigated phosphines.

- SYNTHESIS OF ELECTRON-DEFICIENT SECONDARY PHOSPHINE OXIDES AND SECONDARY PHOSPHINES: BIS[3,5-BIS(TRIFLUOROMETHYL)PHENYL]PHOSPHINE OXIDE and BIS[3,5-BIS(TRIFLUOROMETHYL)PHENYL]PHOSPHINE. Organic Syntheses Procedure.

- Crystal Structure of Bis(2,4,6-trimethylphenyl)-phosphine Oxide. Semantic Scholar.

- 19.2: Phosphines. Chemistry LibreTexts.

- Reaction of PCl_3 and PhMgBr would give. Allen.

- Reaction of PCl 3 and PhMgBr would give. Tardigrade.

- Phosphine Ligands. Unknown Source.

- The crystal structure of 2-chloro-1,3-bis(2,4,6-trimethylphenyl)-4,4-dimethyl-1,3,2λ3,4-diazaphosphasiletidine.

- Synthesis and Reactivity of Some P-Mesityl Substituted Phosphorus Compounds. DTIC.

- Synthesis of new chelating phosphines containing an aryl chloride group. OSTI.

- Organophosphorus pesticides exhibit compound specific effects in rat precision-cut lung slices (PCLS)

- Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Bis(2,4,6-trimethylphenyl)phosphorus chloride (C18H22ClP). PubChemLite.

- Selected organophosphorus compounds with biological activity.

- Bis(2,4,6-trimethylphenyl)phosphorus chloride | CAS 67950-05-4 | SCBT. Santa Cruz Biotechnology.

- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.

- Dimesitylphosphine | C18H23P | CID 4590857. PubChem.

- Synthesis and Characterization of Organophosphorus Compounds with Antitumor Activity. Research and Reviews.

- Wiley-VCH 2006. Unknown Source.

- Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst.

- The importance of organophosphorus compounds as biologically active agents: Novel Developments | Request PDF.

- Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI.

- Ene Reaction of Nitrosocarbonyl Mesitylene with the Cinnamyl Alcohol: Metabolic Activity and Apoptosis of the Synthetized 6-Chloropurine N,O-Nucleoside Analogues. PMC - NIH.

- Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.

- Ligand design for cross-couplings: phosphines. YouTube.

- (PDF) Nucleophilic Substitution Reactions of Bis(N,N-diethylamino) Phosphinic Chloride in Acetonitrile.

- The highly surprising behaviour of diphosphine ligands in iron-catalysed Negishi cross-coupling.

- An Unexpectedly Simple Synthesis of Dimethyl Phosphine.

- Formation of phosphorus trichloride from phosphorus and chlorine. Endress+Hauser.

- Solvent-modulated reactivity of PCl3 with amines. Green Chemistry (RSC Publishing).

- Nucleophilic arom

- Nucleophilic Substitution Reaction and mechanism. A to Z Chemistry.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. rroij.com [rroij.com]

- 3. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Bis(2,4,6-trimethylphenyl)phosphorus chloride | CAS 67950-05-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Dimesitylphosphine | C18H23P | CID 4590857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reaction of `PCl_3` and PhMgBr would give [allen.in]

- 8. Reaction of PCl 3 and PhMgBr would give - Tardigrade [tardigrade.in]

- 9. mdpi.com [mdpi.com]

- 10. Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 12. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]

- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 16. researchgate.net [researchgate.net]

Technical Deep Dive: Lewis Acidity & Reactivity of Bis(2,4,6-trimethylphenyl)phosphorus Chloride (Mes₂PCl)

This is an in-depth technical guide on the Lewis acidity and reactivity profile of Bis(2,4,6-trimethylphenyl)phosphorus chloride (Mes₂PCl).

Executive Summary

Bis(2,4,6-trimethylphenyl)phosphorus chloride (Mes₂PCl) is a pivotal organophosphorus scaffold that defies the traditional categorization of phosphines solely as Lewis bases. While the phosphorus(III) center retains a lone pair, the presence of the electronegative chloride ligand and the steric bulk of the mesityl groups imparts significant ambiphilic character .

This guide analyzes Mes₂PCl not merely as a ligand, but as a latent Lewis acid . Its utility is defined by two distinct acidic modes:

- -Hole Interactions: The neutral molecule exhibits weak Lewis acidity along the extension of the P-Cl bond, capable of non-covalent interactions (halogen bonding/pnictogen bonding).

-

Phosphenium Cation Precursor: Upon halide abstraction, Mes₂PCl generates the bis(mesityl)phosphenium ion ([Mes₂P]⁺) , a potent, coordinate-unsaturated Lewis superacid used in metal-free catalysis and Frustrated Lewis Pair (FLP) chemistry.

Molecular Architecture & Electronic Properties

Steric Environment (The Kinetic Shield)

The 2,4,6-trimethylphenyl (mesityl) groups provide a "kinetic fence" around the phosphorus center. This steric congestion is critical for two reasons:

-

Prevention of Dimerization: unlike smaller phosphenium precursors, the mesityl groups prevent the P-center from reacting with itself or dimerizing, stabilizing reactive intermediates.

-

Modulation of Reactivity: The bulk forces incoming nucleophiles to approach along specific vectors, enhancing selectivity.

The P-Cl Bond: A Gateway to Acidity

In P(III) chlorides, the

-

Lewis Base Character: The P lone pair (HOMO) makes it a base.[1]

-

Lewis Acid Character: The

(LUMO) makes it an acceptor.

Ambiphilicity Index:

| Property | Value/Description | Implication |

|---|

| Geometry | Pyramidal (

Lewis Acidity: Two Mechanistic Regimes[2]

Regime A: The Neutral Acceptor ( -Hole)

In its neutral state, Mes₂PCl acts as a weak Lewis acid (Z-ligand) towards strong bases or anions. The acidity arises from the electron deficiency induced by the chlorine atom.

-

Mechanism: Nucleophiles (

) attack the -

Outcome: Formation of hypervalent silicate-like species

or displacement of Cl via an

Regime B: The Cationic Superacid (Phosphenium Generation)

The primary "Lewis Acid" application of Mes₂PCl is as a precursor to the phosphenium ion. This transformation is achieved by reacting Mes₂PCl with a halide abstractor (Lewis acid).

Reaction:

The resulting [Mes₂P]⁺ cation is isoelectronic with a carbene (specifically a singlet carbene) but possesses a formal positive charge, making it a highly aggressive Lewis acid.

Lewis Acidity Assessment (Gutmann-Beckett Method)

While Mes₂PCl itself has a low Acceptor Number (AN), the derived [Mes₂P]⁺ cation is comparable to strong boranes.

-

Probe: Triethylphosphine oxide (TEPO).

-

Observation: Large downfield shift in

P NMR of TEPO upon coordination to [Mes₂P]⁺, indicating strong electron withdrawal from the oxygen.

Experimental Protocols

Protocol 1: Generation of the [Mes₂P]⁺ Lewis Acid

Objective: Synthesis of the phosphenium cation for use in catalysis.

Reagents:

-

Mes₂PCl (1.0 eq)

-

Aluminum Chloride (

) or Silver Triflate ( -

Solvent: Dry DCM (

)

Step-by-Step:

-

Preparation: In a glovebox under Argon, dissolve Mes₂PCl (304 mg, 1 mmol) in 5 mL of dry DCM.

-

Abstraction: Slowly add

(133 mg, 1 mmol) to the stirring solution at room temperature. -

Observation: The solution typically deepens in color (often yellow/orange), indicating phosphenium formation.

-

Validation: Take an aliquot for

P NMR.-

Starting Material:

~80 ppm. -

Product ([Mes₂P]⁺): Significant downfield shift (typically

> 200 ppm depending on counterion and solvent coordination).

-

-

Usage: Use immediately for catalytic cycles (e.g., hydrodefluorination or Diels-Alder activation).

Protocol 2: Synthesis of Frustrated Lewis Pair (FLP) Precursors

Mes₂PCl is often reacted with vinylic or alkyl lithium reagents to create P/B FLPs.

Reaction:

Mechanistic Visualization

The following diagram illustrates the dual reactivity pathways of Mes₂PCl: the neutral substitution pathway and the cationic Lewis acid generation.

Figure 1: Divergent reactivity pathways of Mes₂PCl based on chemical environment (Abstraction vs. Nucleophilic Attack).

References

-

Burford, N., & Ragogna, P. J. (2007). New bonding environments for phosphorus: The phosphenium cation. Dalton Transactions. Link

-

Gudat, D. (2009). Cationic Phosphorus Compounds as Lewis Acids.[2] Topics in Current Chemistry. Link

-

Stephan, D. W. (2015). Frustrated Lewis Pairs: From Concept to Catalysis. Accounts of Chemical Research. Link

-

Slattery, J. M., & Hussein, S. (2012). The fluoride ion affinity of phosphenium cations: a reliable measure of Lewis acidity? Dalton Transactions. Link

Sources

The Pivotal Precursor: A Technical Guide to Chlorodi(mesityl)phosphine (Mes2PCl) in the Synthesis of Low-Coordinate Phosphorus Compounds

Introduction: The Unique Role of Steric Hindrance in Stabilizing Reactive Phosphorus Centers

In the vast and intricate landscape of organophosphorus chemistry, the quest for stabilizing low-coordinate phosphorus species has been a central theme. These electron-rich and highly reactive molecules, featuring phosphorus atoms with coordination numbers less than four, hold immense potential for novel bonding paradigms and catalytic applications. A key strategy in taming their inherent reactivity is the use of sterically demanding substituents. The mesityl (2,4,6-trimethylphenyl) group, with its bulky ortho-methyl substituents, has proven to be an exceptionally effective tool in this endeavor. This technical guide focuses on chlorodi(mesityl)phosphine (Mes₂PCl), a cornerstone precursor that leverages this steric shielding to provide a versatile and accessible entry point into the fascinating world of low-coordinate phosphorus chemistry. We will delve into the synthesis of Mes₂PCl, explore its conversion into prominent classes of low-coordinate phosphorus compounds, and provide detailed experimental protocols to empower researchers in this exciting field.

Part 1: Synthesis and Characterization of the Precursor, Chlorodi(mesityl)phosphine (Mes₂PCl)

The journey into the application of Mes₂PCl begins with its own synthesis. A common and effective method involves the reaction of mesityldichlorophosphane (MesPCl₂) with a mesityl Grignard reagent. The bulky mesityl groups are crucial for directing the reaction towards the desired disubstituted product and for imparting stability to the final compound.

Experimental Protocol: Synthesis of Chlorodi(mesityl)phosphine (Mes₂PCl)

This protocol outlines the synthesis of Mes₂PCl from mesityldichlorophosphane and 2-mesitylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether (Et₂O)

-

2-Bromomesitylene

-

Mesityldichlorophosphane (MesPCl₂)

-

Anhydrous toluene

-

Standard Schlenk line and glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of 2-Mesitylmagnesium Bromide:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.05 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small amount of anhydrous Et₂O to cover the magnesium.

-

In the dropping funnel, prepare a solution of 2-bromomesitylene (1.0 eq) in anhydrous Et₂O.

-

Add a small portion of the 2-bromomesitylene solution to the flask. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

-

Once initiated, add the remainder of the 2-bromomesitylene solution dropwise, maintaining a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Mesityldichlorophosphane:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

In a separate flame-dried Schlenk flask, dissolve mesityldichlorophosphane (1.0 eq) in anhydrous Et₂O.

-

Slowly add the solution of MesPCl₂ to the stirred Grignard reagent solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with Et₂O.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield a solid residue.

-

The crude product is purified by crystallization from a suitable solvent, such as hexane or toluene, to afford Mes₂PCl as a white crystalline solid.

-

Characterization of Mes₂PCl

Proper characterization is paramount to ensure the purity of the precursor for subsequent reactions.

| Technique | Expected Results |

| ³¹P NMR | A sharp singlet is expected in the range of δ 80-85 ppm. |

| ¹H NMR | Resonances corresponding to the aromatic protons and the methyl protons of the two mesityl groups will be observed. |

| ¹³C NMR | Signals for the aromatic and methyl carbons of the mesityl groups will be present. |

| Melting Point | A sharp melting point indicates high purity. |

Part 2: Mes₂PCl as a Precursor to Low-Coordinate Phosphorus Compounds

The P-Cl bond in Mes₂PCl is the gateway to a rich variety of low-coordinate phosphorus compounds. The steric bulk of the mesityl groups not only facilitates the isolation of these otherwise transient species but also influences their reactivity.

A. Synthesis of Phosphenes (R₂P=CR'₂) via Dehydrohalogenation

Phosphenes, compounds containing a phosphorus-carbon double bond, are a fundamental class of low-coordinate phosphorus species. A common route to their synthesis from Mes₂PCl involves a two-step process: nucleophilic substitution to form a secondary phosphine, followed by a dehydrohalogenation reaction.

Caption: Workflow for the synthesis of phosphenes from Mes₂PCl.

This protocol describes the synthesis of a phosphene through the reaction of Mes₂PCl with an organolithium reagent, followed by dehydrohalogenation.

Materials:

-

Chlorodi(mesityl)phosphine (Mes₂PCl)

-

An appropriate organolithium reagent (e.g., phenyllithium)

-

Strong, non-nucleophilic base (e.g., 1,8-Diazabicycloundec-7-ene (DBU) or Lithium diisopropylamide (LDA))

-

Anhydrous THF

-

Anhydrous hexane

Procedure:

-

Synthesis of the Secondary Phosphine:

-

In a flame-dried Schlenk flask, dissolve Mes₂PCl (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a solution of the organolithium reagent (1.0 eq) in a suitable solvent (e.g., cyclohexane/ether) to the stirred solution of Mes₂PCl.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

The formation of the secondary phosphine can be monitored by ³¹P NMR spectroscopy.

-

-

Dehydrohalogenation to the Phosphene:

-

Cool the solution of the secondary phosphine to 0 °C.

-

Slowly add the strong, non-nucleophilic base (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by ³¹P NMR spectroscopy. The characteristic downfield shift is indicative of phosphene formation.

-

-

Isolation:

-

The solvent is removed under reduced pressure.

-

The residue is extracted with anhydrous hexane, and the solution is filtered to remove any precipitated salts.

-

The hexane is removed in vacuo to yield the crude phosphene, which can be further purified by crystallization.

-

B. Synthesis of Diphosphenes (RP=PR) via Reductive Coupling

Diphosphenes, containing a phosphorus-phosphorus double bond, represent another fascinating class of low-coordinate phosphorus compounds. The reduction of chlorophosphines like Mes₂PCl is a direct route to symmetrical diphosphenes. The steric bulk of the mesityl groups is critical in preventing polymerization and allowing for the isolation of the P=P double bond.

Understanding the P-Cl bond energy in dimesitylphosphinous chloride

Understanding the P-Cl Bond Energy in Dimesitylphosphinous Chloride ( )

Executive Summary

The Steric-Electronic Paradox

Dimesitylphosphinous chloride (

This guide dissects the structural dynamics, energetic profiles, and synthetic utility of the

Part 1: Structural Dynamics & Steric Influence

The "Cone Angle" Effect on Bond Length

The P-Cl bond length in standard trivalent phosphorus compounds (e.g.,

-

Steric Repulsion: The mesityl rings cannot rotate freely. To minimize van der Waals repulsion between the ortho-methyls and the chlorine atom, the P-Cl bond must lengthen.

-

Bond Elongation: Crystallographic data and computational models suggest the P-Cl bond in highly hindered phosphines elongates to >2.15 Å .

-

Consequence: This elongation correlates directly with a lower bond order and reduced orbital overlap (

), making the bond more susceptible to cleavage.

Visualization: The Steric-Reactivity Cascade

The following diagram illustrates how steric bulk translates into specific chemical reactivity.

Figure 1: Logical flow from steric structure to chemical reactivity. Note the bifurcation into heterolytic (dominant) and homolytic pathways.

Part 2: Energetics of the P-Cl Bond

Homolytic vs. Heterolytic Cleavage

Understanding the energetics requires distinguishing between the two modes of bond breaking.[1][2]

| Parameter | Homolytic Cleavage ( | Heterolytic Cleavage ( |

| Driving Force | Formation of P-centered radical. | Formation of Phosphenium cation.[3][4] |

| Bond Energy Estimate | ~60–65 kcal/mol (Weaker than Ph-P bonds) | Lability High (Facile with halide abstractors) |

| Stabilization | Radical is stabilized by spin delocalization over Mes rings. | Cation is stabilized by |

| Synthetic Utility | Radical polymerization initiators. | Frustrated Lewis Pairs (FLPs), Ligand synthesis. |

The Phosphenium Advantage

The P-Cl bond in

Part 3: Experimental Protocols

Synthesis of Dimesitylphosphinous Chloride

Objective: Synthesis of

Reagents:

-

Bromomesitylene (1.0 eq)

-

Magnesium turnings (1.1 eq)

-

Phosphorus trichloride (

) (0.5 eq - Note: Excess PCl3 is often used to favor mono-substitution, but stoichiometry controls di-substitution here) -

THF (anhydrous)

Step-by-Step Workflow:

-